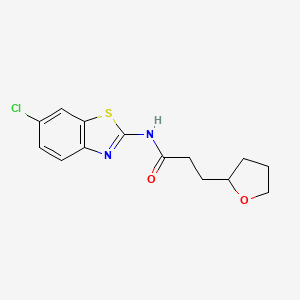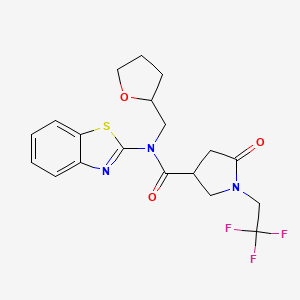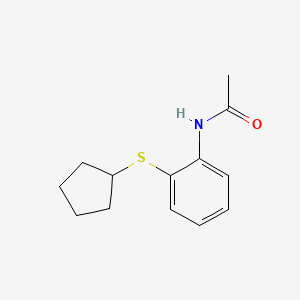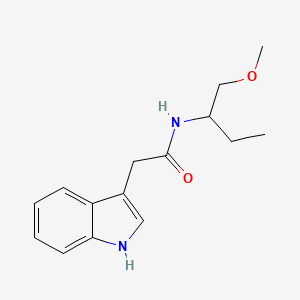![molecular formula C20H21NO2 B7564601 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol, also known as NDMC, is a chemical compound that has been widely studied for its potential application in scientific research. This compound is a derivative of the well-known drug, propranolol, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to inhibit the activity of beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the cardiovascular system and cancer cells, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to have anti-inflammatory and antioxidant properties. These properties make 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new treatments for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol for use in experiments. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have some toxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. One area of interest is in the development of new cancer treatments based on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to enhance its anti-cancer effects.
Another potential area of research is in the development of new treatments for cardiovascular diseases. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to reduce blood pressure and heart rate.
Finally, researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. By understanding the mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol more fully, researchers could develop new treatments that target specific pathways in these diseases.
Méthodes De Synthèse
The synthesis of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol involves the reaction of propranolol with formaldehyde and naphthalene-1-yl-ethylamine. The resulting compound is then treated with sodium borohydride to yield 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. This synthesis method has been well-established in the literature and has been used to produce 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in large quantities for scientific research purposes.
Applications De Recherche Scientifique
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new cancer treatments.
In addition to its potential in cancer research, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been studied for its effects on the cardiovascular system. Research has shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can reduce blood pressure and heart rate, making it a potential treatment for hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
2-methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(17-9-5-7-16-6-3-4-8-18(16)17)21-13-15-10-11-20(23-2)19(22)12-15/h3-12,14,21-22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHKWHMVUFOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)

![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)


![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
